4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention due to its structural features and potential biological activities. It belongs to the class of tetrahydropyridines, which are cyclic compounds known for their diverse pharmacological properties. The compound's structure consists of a benzofuran moiety attached to a tetrahydropyridine ring, indicating potential interactions with various biological targets.
This compound is classified under organic compounds and can be synthesized from readily available precursors. It is related to other bicyclic structures and is often studied for its pharmacological applications, particularly in medicinal chemistry. The compound can be identified by its Chemical Abstracts Service (CAS) number, which aids in its classification and retrieval in chemical databases.
The synthesis of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine typically involves several key steps:
Recent advancements in synthetic methodologies have also explored the use of microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times .
The molecular structure of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine can be represented as follows:
Computational studies have indicated that the geometry of this compound allows for significant interaction with biological targets due to its planar nature .
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine participates in various chemical reactions typical of tetrahydropyridines:
These reactions are often optimized using catalytic methods or specific reagents to enhance yields .
The mechanism of action for 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator at serotonin receptors or other G-protein coupled receptors due to its structural similarity to known ligands .
The binding affinity and efficacy at these receptors can vary based on modifications made to either the tetrahydropyridine or benzofuran components. Detailed pharmacological studies are required to map out its action mechanism fully.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized products .
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine has potential applications in various fields:
One-pot cascade reactions have emerged as efficient strategies for constructing the benzofuran-tetrahydropyridine scaffold, minimizing purification steps and improving atom economy. Aza-Diels-Alder cycloadditions between benzofuran-derived dienes (e.g., 133) and electron-deficient imines generated in situ from 1,3-dicarbonyl compounds and aldehydes deliver highly substituted tetrahydropyridines (134, 135) [3]. This reaction exhibits significant temperature dependence: At 0°C, the trans-isomer 135 predominates (60% yield, >20:1 dr), whereas room temperature favors the cis-isomer 134 (63–95% yield) [3]. Lanthanide triflate catalysts like Yb(OTf)₃ or Sc(OTf)₃, combined with MgSO₄ in acetonitrile, enhance reaction efficiency by activating imine intermediates and suppressing side reactions [3]. Solid-phase adaptations using resin-bound benzylamine (128) enable purification-free synthesis of tetrahydropyridines (132), where cleavage with methyl chloroformate releases products with >90% purity [3].
Table 1: One-Pot Synthesis of Benzofuran-Tetrahydropyridine Hybrids
Diene | Catalyst | Temp (°C) | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|---|
R=H, R₁=Me | None | 25 | 134 (cis) | 95 | >95:5 |
R=Me, R₁=Bn | Yb(OTf)₃/MgSO₄ | 0 | 135 (trans) | 60 | >20:1 |
Solid-supported | Yb(OTf)₃ | 25 | 132 | 74–92 | N/A |
Key limitations include the incompatibility with strong electron-donating groups on dienes and moderate yields for sterically hindered imines. Optimization of Lewis acid loadings (5–10 mol%) and solvent polarity (DMF vs. CH₃CN) mitigates these issues [3] [8].
Asymmetric synthesis of benzofuran-tetrahydropyridines leverages chiral catalysts to control stereogenicity at C-3/C-4 positions. Organocatalytic methods employ phosphine-derived catalysts (e.g., A4) for [4+2]-annulations between allene ketones and 1-azadienes, yielding 3,4-disubstituted tetrahydropyridines with >97% ee and 46–70% yields [1] [8]. Chiral phosphoric acids (CPAs) facilitate enantioselective Pictet-Spengler cyclizations, where benzofuran-6-carbaldehydes condense with tryptamine derivatives to form tetrahydro-β-carbolines—precursors to tetrahydropyridines—with 76–94% ee [5] [8].
Table 2: Asymmetric Catalytic Approaches to Benzofuran-THPs
Catalyst Type | Reaction | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Phosphine (A4) | [4+2]-Annulation | Allenes/1-azadienes | >97 | 46–70 |
CPA (TRIP) | Pictet-Spengler | Tryptamine aldehydes | 94 | 51 |
Ru(I)/(S)-SegPhos | Hydrogenation | Pyridinium salts | 99 | 85 |
Transition metal catalysis enables stereocontrolled hydrogenation of pyridine precursors. Ru/Ir complexes with chiral ligands (e.g., (S)-SegPhos) reduce 4-(benzofuran-6-yl)pyridinium salts to target tetrahydropyridines with 99% ee and 85% yield [7] [8]. The mechanism involves outer-sphere hydride transfer, where the chiral environment dictates syn addition of hydrogen across the dihydropyridine intermediate [7]. Drawbacks include catalyst cost (>5 mol% loading) and sensitivity to air/moisture, though immobilized variants (e.g., Ru nanoparticles) address these limitations [7].
Solid-phase synthesis enhances scalability while reducing environmental impact. Nano-sphere silica sulfuric acid (NS-SSA) catalyzes three-component condensations of anilines, β-ketoesters, and benzofuran-6-carbaldehydes on solid supports, delivering 1,2,3,4-tetrahydropyridines in 74–92% yield with minimal purification [3] [9]. Key advantages include:
Table 3: Green Chemistry Metrics for Solid-Phase Synthesis
Strategy | Catalyst | Solvent | PMI* | Yield (%) |
---|---|---|---|---|
NS-SSA | Silica-SO₃H | EtOH/H₂O | 2.1 | 74–92 |
PBBS/TBBDA | Polymeric sulfonamide | EtOH | 3.8 | 54–81 |
Microwave SPPS | None | H₂O | 1.5 | 79 |
PMI: Process Mass Intensity (lower = greener)
Microwave-assisted aqueous-phase peptide synthesis (SPPS) principles have been adapted for tetrahydropyridine assembly. Fmoc-protected intermediates are ball-milled into nanoparticles (250–500 nm) and dispersed in water with Triton X surfactant, enabling coupling efficiencies of 79% at 100°C [9]. This approach reduces Process Mass Intensity (PMI) to 1.5 versus 8.2 for traditional DMF-based methods [9]. Challenges include limited substrate scope for electron-rich benzofurans and slower kinetics versus organic solvents, though microwave irradiation (150 W) reduces reaction times from hours to minutes [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: